molecular formula C14H21NO3 B13499714 Benzyl (5-hydroxypentyl)(methyl)carbamate

Benzyl (5-hydroxypentyl)(methyl)carbamate

Cat. No.: B13499714
M. Wt: 251.32 g/mol
InChI Key: RKUCLAVHAHKEGD-UHFFFAOYSA-N
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Description

Benzyl (5-hydroxypentyl)(methyl)carbamate is a chemical compound with the molecular formula C13H19NO3. It is known for its ability to repair damaged DNA by binding to the 5’-hydroxyl group on the sugar backbone. This compound can also bind to DNA ligands and inhibit cell proliferation in resistant cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-hydroxypentyl)(methyl)carbamate typically involves the reaction of benzyl chloroformate with 5-aminopentanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-hydroxypentyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (5-hydroxypentyl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a linker in DNA repair studies and as a reagent in organic synthesis.

    Biology: Investigated for its potential to inhibit cell proliferation in resistant cell lines.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to DNA damage.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl (5-hydroxypentyl)(methyl)carbamate involves its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA. This binding facilitates the repair of damaged DNA strands. Additionally, the compound can bind to DNA ligands, inhibiting cell proliferation in resistant cell lines. The molecular targets and pathways involved include DNA repair enzymes and cell cycle regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the 5-hydroxypentyl group.

    (3-Benzyl-5-hydroxyphenyl)carbamates: Known for their inhibitory activity against M. .

Uniqueness

Benzyl (5-hydroxypentyl)(methyl)carbamate is unique due to its dual functionality in DNA repair and inhibition of cell proliferation. Its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA sets it apart from other carbamates .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-(5-hydroxypentyl)-N-methylcarbamate

InChI

InChI=1S/C14H21NO3/c1-15(10-6-3-7-11-16)14(17)18-12-13-8-4-2-5-9-13/h2,4-5,8-9,16H,3,6-7,10-12H2,1H3

InChI Key

RKUCLAVHAHKEGD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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